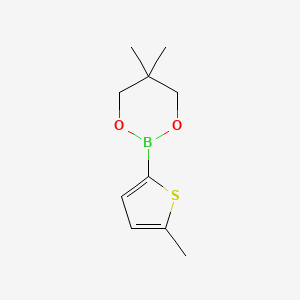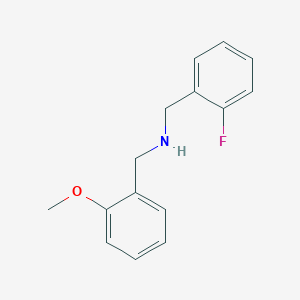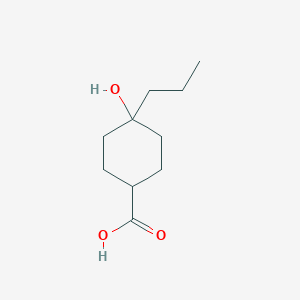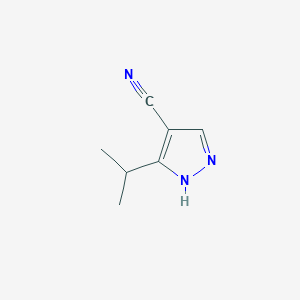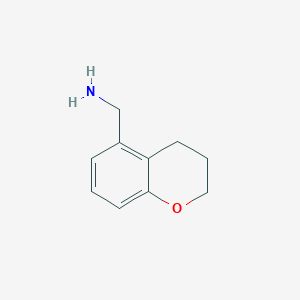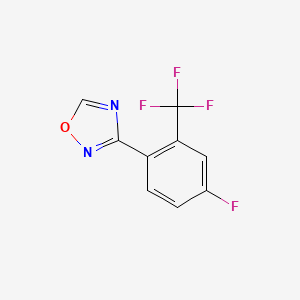
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a 4-fluorophenoxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol typically involves the reaction of 4-fluorophenol with cyclohexanone in the presence of a base to form the intermediate 4-fluorophenoxy cyclohexanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 1-((4-Fluorophenoxy)methyl)cyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylcyclohexanol: Similar structure but lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluorophenylcyclohexanol: Similar structure but with the fluorine atom directly attached to the phenyl ring, leading to variations in reactivity and applications.
Cyclohexanol: Basic structure without any substituents, used as a starting material for various chemical syntheses.
Uniqueness
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol is unique due to the presence of both the fluorine atom and the phenoxy methyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H17FO2 |
|---|---|
Molekulargewicht |
224.27 g/mol |
IUPAC-Name |
1-[(4-fluorophenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO2/c14-11-4-6-12(7-5-11)16-10-13(15)8-2-1-3-9-13/h4-7,15H,1-3,8-10H2 |
InChI-Schlüssel |
UOVLZICOYGSNNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(COC2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
![7-Oxabicyclo[4.1.0]heptan-3-ol](/img/structure/B13345544.png)
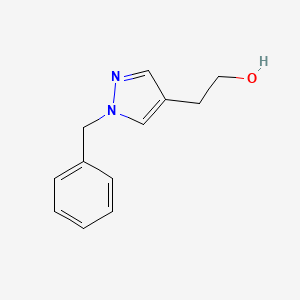
![tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13345553.png)
![tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13345554.png)


